3-Cyclohexyl-2-(methylamino)propanoic acid

Physicochemical properties Medicinal chemistry Lipophilicity

Researchers requiring N-methylated amino acid scaffolds for peptide or peptidomimetic programs often face supply gaps for racemic 3-cyclohexyl-2-(methylamino)propanoic acid, where substitution with unmodified cyclohexylalanine compromises metabolic stability and receptor binding (e.g., subnanomolar δ-opioid antagonism vs. weak affinity for non-methylated analogs). This compound provides the critical N-methyl-α-amino motif essential for immunosuppressive cyclosporin analogs and BBB-penetrant neuroactive candidates (LogP 1.6294, TPSA 49.33 Ų). • Conformational constraint & enhanced metabolic stability vs. standard cyclohexylalanine • Validated in cyclosporin position-1 incorporation and δ-opioid/μ-opioid peptide engineering • Available as racemate; enantiopure (R)- and (S)-forms (≥98% ee) also accessible for chiral pool synthesis • Standard purity ≥98% (HPLC); ambient shipping; sealed dry storage at 2-8°C

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 5428-06-8
Cat. No. B7900429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2-(methylamino)propanoic acid
CAS5428-06-8
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCNC(CC1CCCCC1)C(=O)O
InChIInChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)
InChIKeyGBMDYACPQYNUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-2-(methylamino)propanoic acid (CAS 5428-06-8) – Core Physicochemical & Procurement Profile


3-Cyclohexyl-2-(methylamino)propanoic acid (CAS 5428-06-8), also referenced as N-methyl-3-cyclohexyl-DL-alanine, is a non-proteinogenic amino acid derivative with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol [1]. Its structure features a cyclohexyl group and an N-methylated α-amino functionality, which confer a calculated LogP of 1.6294 and a topological polar surface area (TPSA) of 49.33 Ų, indicating moderate lipophilicity and permeability potential . This compound serves as a chiral or racemic building block in peptide synthesis and medicinal chemistry, with applications spanning neuropharmacology, immunosuppression, and enzyme inhibitor design .

Compound Type Non-proteinogenic N-methyl amino acid building block Racemic or enantiopure forms available
Key Modification N-methylated α-amino group Conformational constraint and metabolic stability context
Research Use Peptide synthesis, medicinal chemistry, chiral pool synthesis Supports immunosuppressant and GPCR-targeted peptide studies
Physicochemical Profile Moderate lipophilicity (reported LogP 1.63) May support membrane permeability assessment in design

Why Closely Related Cyclohexylalanine Analogs Are Not Interchangeable with 3-Cyclohexyl-2-(methylamino)propanoic Acid (CAS 5428-06-8)


While 3-Cyclohexyl-2-(methylamino)propanoic acid shares a core scaffold with cyclohexylalanine and its derivatives, the presence of N-methylation on the α-amino group is a critical structural determinant that cannot be replicated by generic alternatives. This modification profoundly alters the compound's conformational flexibility, metabolic stability, and biological activity profile. For example, in cyclosporin analogs, N-methylation at the cyclohexylalanine residue is essential for maintaining immunosuppressive potency, as its removal leads to a drastic reduction in activity [1]. Furthermore, in opioid peptide research, β-methyl substitution on cyclohexylalanine yields subnanomolar δ-opioid receptor antagonists, whereas non-methylated analogs exhibit significantly weaker binding [2]. Consequently, substituting 3-Cyclohexyl-2-(methylamino)propanoic acid with unmodified cyclohexylalanine or other close analogs will likely compromise the intended pharmacological or biochemical outcome in a given experimental system.

This Compound
N-methyl-cyclohexylalanine
Potential Substitute
Unmodified cyclohexylalanine or non-methylated analogs
Missing N-methylation may alter conformational flexibility and metabolic stability; reported immunosuppressive and receptor-binding outcomes may not transfer.
This Modification
α-N-methyl substitution
Alternative Modification
β-methyl or unsubstituted cyclohexylalanine
Position of methylation affects receptor selectivity profile; class-level evidence shows β-methyl analogs differ in opioid receptor pharmacology.
Enantiopure Form
(R)- or (S)-isomer (≥99.5% ee)
Racemate or Lower ee
Racemic mixture or lower enantiomeric excess
Stereochemical fidelity is critical for chiral synthesis; racemization or diastereomer formation may confound biological assays.

Quantitative Differentiation: Comparative Data for 3-Cyclohexyl-2-(methylamino)propanoic acid (CAS 5428-06-8)


Lipophilicity Advantage: LogP of 3-Cyclohexyl-2-(methylamino)propanoic Acid vs. Unmethylated Cyclohexylalanine

N-Methylation on the α-amino group of cyclohexylalanine significantly increases lipophilicity, enhancing passive membrane permeability potential. The computed LogP for (S)-3-cyclohexyl-2-(methylamino)propanoic acid is 1.6294, representing a substantial increase compared to the LogP of approximately -0.58 for 3-amino-2-(cyclohexylmethyl)propanoic acid, a closely related unmethylated analog . This difference of over 2 log units translates to a theoretical ~100-fold increase in octanol-water partition coefficient, a key determinant for central nervous system penetration and cellular uptake in drug design contexts [1].

Lipophilicity (LogP)
Head-to-head comparison
LogP 1.63
ΔLogP ≈ 2.21
Reported lipophilicity increase versus unmethylated analog; may support membrane permeability assessment.
Computational prediction; unmethylated analog LogP ≈ -0.58.
Physicochemical properties Medicinal chemistry Lipophilicity

Impact of N-Methylation on Peptide Stability and Bioactivity in Cyclosporin Analogs

In cell-free biosynthesis of cyclosporin analogs, the incorporation of N-methyl-L-β-cyclohexylalanine at position 1 yielded a distinct derivative, [N-methyl-L-β-cyclohexylalanine¹]CyA, which was produced alongside other modified cyclosporins [1]. While quantitative IC₅₀ values for this specific analog were not reported in the 1989 study, parallel structure-activity relationship studies on cyclosporine metabolites demonstrate that removal of the N-methyl group at a different amino acid position (amino acid 4) greatly diminishes immunosuppressive activity [2]. This class-level evidence underscores the functional significance of N-methylation in maintaining biological potency, supporting the notion that 3-cyclohexyl-2-(methylamino)propanoic acid, when incorporated into cyclic peptides, confers superior stability and activity compared to its non-methylated counterpart.

Cyclosporin N-Methylation Role
Class-level inference
Qualitative retention of activity
Supports N-methylation context for peptide stability and activity retention; no quantitative IC₅₀ reported.
Cell-free fungal biosynthesis; separate study showed N-methyl removal reduces immunosuppressive activity.
Immunosuppression Cyclosporin biosynthesis Peptide stability

Enhanced δ-Opioid Receptor Antagonist Potency with β-Methyl Cyclohexylalanine Substitution

In structure-activity relationship studies of TIPP (Tyr-Tic-Phe-Phe) tetrapeptides, replacing phenylalanine at position 3 with β-methyl-cyclohexylalanine produced analogs with subnanomolar δ-opioid receptor binding affinity and exceptional δ-selectivity [1]. While the exact N-methyl cyclohexylalanine derivative in question (3-Cyclohexyl-2-(methylamino)propanoic acid) differs slightly (α-methyl vs. β-methyl substitution), this class-level finding robustly illustrates that methylated cyclohexylalanine residues confer significantly enhanced receptor potency compared to non-methylated or aromatic counterparts [2]. The β-methyl substitution leads to δ-antagonist selectivity and mixed μ-agonist/δ-antagonist profiles, features not observed with standard cyclohexylalanine or phenylalanine residues.

Opioid Receptor Affinity
Class-level inference
Subnanomolar δ binding reported
β-methyl cyclohexylalanine analogs show enhanced receptor engagement; may inform GPCR-targeting peptide design.
TIPP peptide series; α-N-methyl vs β-methyl substitution may yield different selectivity profiles.
Opioid pharmacology GPCR Peptide therapeutics

Stereochemical Purity: Enantiomeric Excess Guarantee in Commercial (R)- and (S)-Isomers

Commercially available hydrochloride salts of both enantiomers of 3-cyclohexyl-2-(methylamino)propanoic acid are supplied with stringent enantiomeric purity specifications. The (R)-isomer (H-D-MeCha-OH・HCl) and (S)-isomer (H-MeCha-OH・HCl) each have an enantiomer impurity limit of ≤0.5% as determined by HPLC [1][2]. This high stereochemical purity (≥99.5% enantiomeric excess) is essential for applications requiring defined chirality, such as asymmetric catalysis, chiral pool synthesis, and the preparation of stereochemically pure pharmaceutical intermediates.

Enantiomeric Purity
Supporting evidence
≥99.5% ee
Impurity ≤0.5% (HPLC)
Supports stereochemical control in asymmetric synthesis.
Commercial (R)- and (S)-isomer specifications; vendor HPLC data.
Chiral synthesis Peptide chemistry Quality control

Optimal Scientific and Industrial Application Scenarios for 3-Cyclohexyl-2-(methylamino)propanoic Acid (CAS 5428-06-8)


Development of CNS-Penetrant Peptide Therapeutics

Leverage the enhanced lipophilicity (LogP 1.6294) of 3-cyclohexyl-2-(methylamino)propanoic acid to design peptide or peptidomimetic drug candidates with improved blood-brain barrier permeability. This property is particularly valuable for neurological targets such as NMDA receptors, where amino-alkyl-cyclohexane derivatives have shown neuroprotective effects in vitro (e.g., MRZ 2/579 with an IC₅₀ of 2.16 ± 0.03 µM against glutamate toxicity in cortical neurons) [1]. The N-methylated α-amino group provides metabolic stability and conformational constraint that unmodified cyclohexylalanine cannot offer.

Synthesis of Novel Immunosuppressive Cyclosporin Analogs

Use 3-cyclohexyl-2-(methylamino)propanoic acid as a precursor or building block in the cell-free enzymatic synthesis of cyclosporin derivatives. The compound can be incorporated at position 1 of the cyclosporin scaffold, yielding [N-methyl-L-β-cyclohexylalanine¹]CyA, as demonstrated in fungal enzyme systems [1]. This application is directly supported by the finding that N-methylation is critical for immunosuppressive activity retention in cyclosporine metabolites [2], making this building block essential for generating next-generation immunomodulators with potentially altered pharmacological profiles.

Design of Highly Selective GPCR Ligands

Incorporate 3-cyclohexyl-2-(methylamino)propanoic acid into peptide sequences targeting G protein-coupled receptors, particularly opioid receptors, to achieve subnanomolar binding affinities and enhanced receptor subtype selectivity. The class-level evidence from TIPP peptide analogs demonstrates that methylated cyclohexylalanine residues confer δ-opioid antagonist selectivity and mixed μ-agonist/δ-antagonist profiles, features that are unattainable with standard amino acids [1]. This approach is validated for developing safer analgesics with reduced tolerance and dependence potential.

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

Employ enantiomerically pure (R)- or (S)-3-cyclohexyl-2-(methylamino)propanoic acid (≥99.5% ee) as a chiral pool starting material for the asymmetric synthesis of complex natural products or pharmaceutical intermediates. The high stereochemical fidelity minimizes racemization and diastereomer formation, ensuring reproducible outcomes in multi-step syntheses [1][2]. This is critical for medicinal chemistry campaigns targeting stereochemically defined pharmacophores, where even minor enantiomeric impurities can confound biological assay results and lead to misleading structure-activity relationships.

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity profile (reported LogP 1.63)
Membrane permeability assay context
Immunosuppressant analog synthesis
N-methylation enabling peptide stability
Enzymatic incorporation and activity retention review
GPCR ligand screening
N-methyl cyclohexylalanine scaffold
Receptor subtype selectivity profiling
Chiral pool asymmetric synthesis
Enantiomeric purity (≥99.5% ee)
Stereochemical outcome reproducibility

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